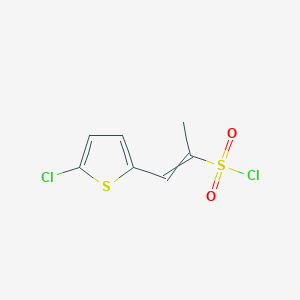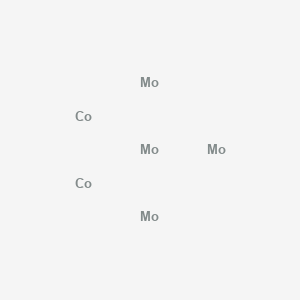
cobalt;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and molybdenum compounds are widely studied due to their unique properties and applications in various fields. Cobalt is a ferromagnetic metal with high thermostability and multivalent states, while molybdenum is known for its high melting point and resistance to heat and wear. When combined, cobalt and molybdenum form compounds that exhibit remarkable catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt and molybdenum compounds can be synthesized through various methods. One common approach is the incipient-wetness impregnation method, where cobalt and molybdenum salts are dissolved in a solution and then impregnated onto a support material such as γ-Al₂O₃. The mixture is then dried and calcined to form the desired compound . Another method involves the sol-gel process, where metal precursors are mixed with a gel-forming agent and then subjected to heat treatment to form the compound .
Industrial Production Methods: In industrial settings, cobalt and molybdenum compounds are often produced through high-temperature processes such as extrusion, forging, or rolling. These methods involve the sintering of metal powders at temperatures around 1500°C to form ingots, which are then hot-worked to achieve the desired properties .
Chemical Reactions Analysis
Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .
Scientific Research Applications
Cobalt and molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxygen evolution reactions . In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and controlled drug delivery systems . Molybdenum compounds, on the other hand, have antimicrobial properties and are used in the development of antibacterial agents . In industry, these compounds are used in the production of low-sulfur fuels and as electrode materials for electrochemical applications .
Mechanism of Action
The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .
Comparison with Similar Compounds
Cobalt and molybdenum compounds can be compared with other transition metal compounds such as tungsten and vanadium compounds. While tungsten and molybdenum share similar properties due to their position in the periodic table, cobalt compounds exhibit unique magnetic properties that distinguish them from other transition metals . Similar compounds include tungsten carbide (WC), vanadium carbide (VC), and nickel molybdate (NiMoO₄). Each of these compounds has its own set of properties and applications, but cobalt and molybdenum compounds are particularly valued for their catalytic and electronic properties .
Properties
CAS No. |
922735-43-1 |
|---|---|
Molecular Formula |
Co2Mo4 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.4Mo |
InChI Key |
BDKYJGYBJZBCPD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


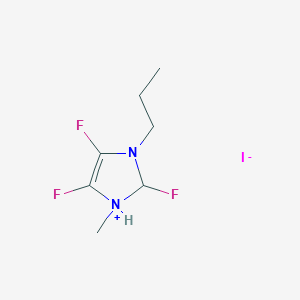
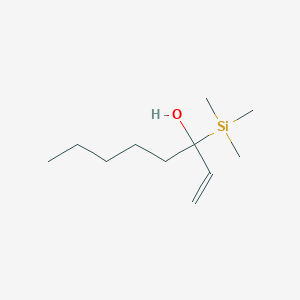
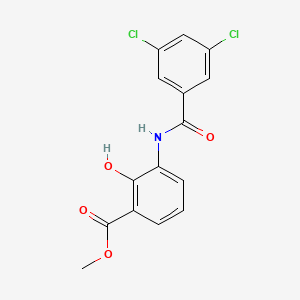
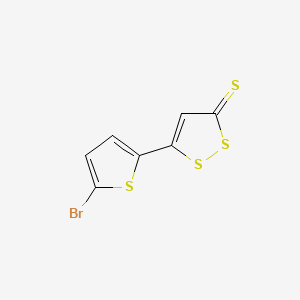
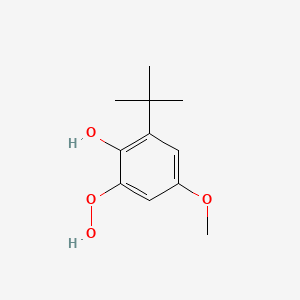
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
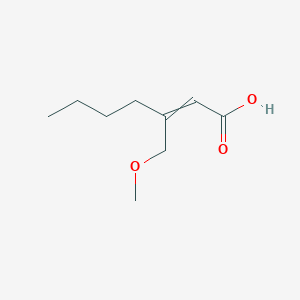

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
